3-(1-Bromoethyl)-6-fluoro-2-methylpyridine
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Overview
Description
3-(1-Bromoethyl)-6-fluoro-2-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to an ethyl group at the third position, a fluorine atom at the sixth position, and a methyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-6-fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 6-fluoro-2-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromoethyl)-6-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, yielding 6-fluoro-2-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 6-fluoro-2-methylpyridine.
Scientific Research Applications
3-(1-Bromoethyl)-6-fluoro-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Bromoethyl)-6-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules. The compound can participate in various pathways depending on the nature of the reactants and conditions.
Comparison with Similar Compounds
Similar Compounds
3-(1-Bromoethyl)-2-methylpyridine: Lacks the fluorine atom at the sixth position.
6-Fluoro-2-methylpyridine: Lacks the bromine atom at the third position.
3-(1-Bromoethyl)-6-chloro-2-methylpyridine: Contains a chlorine atom instead of a fluorine atom at the sixth position.
Uniqueness
3-(1-Bromoethyl)-6-fluoro-2-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties to the compound. The combination of these substituents allows for selective reactions and applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C8H9BrFN |
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Molecular Weight |
218.07 g/mol |
IUPAC Name |
3-(1-bromoethyl)-6-fluoro-2-methylpyridine |
InChI |
InChI=1S/C8H9BrFN/c1-5(9)7-3-4-8(10)11-6(7)2/h3-5H,1-2H3 |
InChI Key |
NSNYBPXYXKKQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C(C)Br |
Origin of Product |
United States |
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